molecular formula C19H32O B118465 5alpha-Androstan-3beta-ol CAS No. 1224-92-6

5alpha-Androstan-3beta-ol

Cat. No.: B118465
CAS No.: 1224-92-6
M. Wt: 276.5 g/mol
InChI Key: DJTOLSNIKJIDFF-LOVVWNRFSA-N
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Biochemical Analysis

Biochemical Properties

5alpha-Androstan-3beta-ol interacts with various enzymes, proteins, and other biomolecules. It acts as an inverse agonist of the constitutive androstane receptor (mCAR), a nuclear receptor involved in the regulation of various metabolic processes . It is also a metabolite of testosterone, indicating its role in androgenic activity .

Cellular Effects

This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been used as a cortisone analog to test its effect on the voltage-dependent potassium channel (Kv) current, indicating its potential role in regulating cellular excitability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to androgen receptors present in diverse tissues, initiating a signaling cascade that activates various genes . This leads to the physiological outcomes associated with the hormone.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High-dose vitamin E supplementation resulted in a significant reduction in serum C22 lactone sulfate that was highly correlated with alterations of androgenic steroid metabolites . More studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a major metabolite of testosterone, indicating its role in the metabolic pathway of androgenic steroids . It is produced via a delta4 pathway that first involves the conversion of pregnenolone to progesterone and then 17alpha hydroxyl progesterone by the enzymes 3β hydroxysteroid dehydrogenase (3β HSD) and 17alpha hydroxylase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Androstanol can be synthesized through various chemical routes. One method involves the liquid fermentation of tuber bacterial strains to obtain zymotic fluid or mycelium containing androstanol . This method is advantageous due to its low cost, short cycle, easy operation, and controllable quality .

Industrial Production Methods: Industrial production of androstanol may involve large-scale fermentation processes using optimized bacterial strains. The fermentation process is carefully monitored to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Androstanol undergoes several types of chemical reactions, including:

    Oxidation: Conversion of androstanol to androstenone.

    Reduction: Reduction of androstenone to androstanol.

    Substitution: Various substitution reactions involving hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or alkylating agents under specific conditions.

Major Products Formed:

    Oxidation: Androstenone.

    Reduction: Androstanol.

    Substitution: Various substituted derivatives of androstanol.

Scientific Research Applications

Androstanol has a wide range of scientific research applications, including:

Properties

IUPAC Name

(3S,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13-17,20H,3-12H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTOLSNIKJIDFF-LOVVWNRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC1C3CCC4CC(CCC4(C3CC2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4036514
Record name 5alpha-Androstan-3beta-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4036514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5a-Androstan-3b-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005830
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1224-92-6
Record name 5α-Androstan-3β-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1224-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Androstan-3-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Androstanol
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Record name 5alpha-Androstan-3beta-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5α-androstan-3β-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.593
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Record name ANDROSTANOL
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Record name 5a-Androstan-3b-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005830
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The second paper investigates the crystal structure of a 17α-aza-D-homo-5α-androstan-3β-ol derivative. How might modifications at the D-ring of the steroid nucleus, as seen in this derivative, influence the biological activity of 5α-Androstan-3β-ol?

A2: Modifications at the D-ring of the steroid nucleus can significantly impact the biological activity of steroid derivatives, including potential interactions with enzymes like 3β-hydroxysteroid oxidase. The study highlights the importance of the D-ring in forming hydrogen bonds that dictate crystal packing []. Changes in this region, such as the introduction of a nitrogen atom and expansion of the ring as seen in the 17α-aza-D-homo derivative, can alter the molecule's shape, polarity, and hydrogen bonding capacity. These alterations could affect its binding affinity to enzymes, cellular receptors, or other biological targets, ultimately modifying its pharmacological profile compared to 5α-Androstan-3β-ol.

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